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molecular formula C7H7FN2O2 B1359261 5-Fluoro-2-methyl-4-nitroaniline CAS No. 633327-50-1

5-Fluoro-2-methyl-4-nitroaniline

Cat. No. B1359261
M. Wt: 170.14 g/mol
InChI Key: RZRYLRYVZYEYNR-UHFFFAOYSA-N
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Patent
US07560467B2

Procedure details

The product of Step (b) (1.22 g, 7.17 mmol, 1.0 equiv) was dissolved In AcOH (62 mL). NaNO2 (0.495 g, 7.17 mmol, 1.0 equiv) was dissolved in H2O (1.5 mL) and added all at once via pipet. The reaction was warmed to room temperature and stirred for 28 hours. The reaction mixture was concentrated en vacuo to provide an orange solid, which was dried azeotropically several times with hexanes. The residue was purified by flash chromatography (linear gradient 20→60% EtOAc/hexanes) to afford 550 mg (43%) of the title compound. MS (ES+) m/e 182 [M+H].
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
solvent
Reaction Step One
Name
Quantity
0.495 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Yield
43%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([N+:10]([O-:12])=[O:11])=[CH:4][C:5]([CH3:9])=[C:6]([CH:8]=1)[NH2:7].[N:13]([O-])=O.[Na+]>CC(O)=O.O>[F:1][C:2]1[CH:8]=[C:6]2[C:5]([CH:9]=[N:13][NH:7]2)=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
FC=1C(=CC(=C(N)C1)C)[N+](=O)[O-]
Name
Quantity
62 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0.495 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 28 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added all at once via pipet
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated en vacuo
CUSTOM
Type
CUSTOM
Details
to provide an orange solid, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried azeotropically several times with hexanes
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (linear gradient 20→60% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
FC1=C(C=C2C=NNC2=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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